molecular formula C17H16F3N3O2S B4568049 ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4568049
M. Wt: 383.4 g/mol
InChI Key: CGZGCWGUSZWQQF-UHFFFAOYSA-N
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Description

ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and an ethyl acetate moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole as the starting material. These intermediates are then subjected to various reactions to introduce the thienyl and trifluoromethyl groups, followed by esterification to form the ethyl acetate moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridines with different substituents, such as:

  • 1H-Pyrazolo[3,4-b]pyridine derivatives with different alkyl or aryl groups.
  • Compounds with variations in the trifluoromethyl or thienyl groups.

Uniqueness

ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thienyl group contributes to its biological activity.

Properties

IUPAC Name

ethyl 2-[3-methyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c1-4-25-14(24)8-23-16-15(10(3)22-23)11(17(18,19)20)7-12(21-16)13-6-5-9(2)26-13/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZGCWGUSZWQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
ETHYL 2-[3-METHYL-6-(5-METHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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